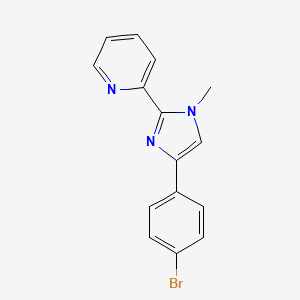

![molecular formula C7H9Cl2N3 B572937 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride CAS No. 1257535-39-9](/img/structure/B572937.png)

1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

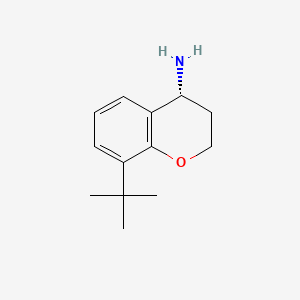

1H-Pyrrolo[3,2-b]pyridin-3-amine is a chemical compound with the molecular weight of 133.15 . It is also known as 1H-pyrrolo [3,2-b]pyridin-3-amine .

Synthesis Analysis

There are several synthetic strategies and approaches to 1H-pyrrolo[2,3-b]pyridine derivatives . These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .Molecular Structure Analysis

The InChI code for 1H-Pyrrolo[3,2-b]pyridin-3-amine is 1S/C7H7N3/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4,10H,8H2 .Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine derivatives have been shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Physical And Chemical Properties Analysis

1H-Pyrrolo[3,2-b]pyridin-3-amine has a molecular weight of 133.15 .Wissenschaftliche Forschungsanwendungen

- A related compound, 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one , was synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL). Although not the exact same compound, this highlights the potential of pyrrolo[3,2-b]pyridine derivatives in combating parasitic infections .

- Researchers have designed and synthesized 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors. These compounds, including those related to CP-94,253 , show promise in targeting FGFRs, which are implicated in cancer and other diseases .

- 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine dihydrochloride (a derivative of pexidartinib) has been synthesized. Crystallographic studies have been conducted on its dihydrate form .

- The synthesis of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives involves a post-Ugi modification strategy. This efficient synthetic route allows for the rapid generation of diverse compounds with potential biological activities .

Antileishmanial Efficacy

FGFR (Fibroblast Growth Factor Receptor) Inhibition

Pexidartinib Derivative

Post-Ugi Modification Strategy

Wirkmechanismus

Target of Action

The primary targets of 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that have four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these targets, leading to a decrease in the activation of the FGFR signaling pathway .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of FGFRs results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

Similar compounds have shown high total clearance in intravenous dosing, comparable to hepatic blood flow in rats . In oral dosing, these compounds resulted in low exposure of plasma concentration and low oral bioavailability .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

The action, efficacy, and stability of 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride can be influenced by various environmental factors. For instance, the intensification of hydrophobic properties by increasing the substituent to two carbon atoms weakened the analgesic properties, although their potential still remained noteworthy .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1H-pyrrolo[3,2-b]pyridin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.2ClH/c8-5-4-10-6-2-1-3-9-7(5)6;;/h1-4,10H,8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXDRMBOOYKXJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN2)N)N=C1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572854.png)

![3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B572864.png)

![8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B572866.png)

![4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572874.png)

![(1S,2S,4R)-7-tert-Butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B572875.png)